REACTION_CXSMILES
|
[CH2:1]([Sn:4]([CH2:13][CH2:14][CH2:15][CH3:16])([CH2:9][CH2:10][CH2:11][CH3:12])[CH2:5][CH2:6][CH2:7][CH3:8])[CH:2]=[CH2:3].[Br:17][C:18]1[CH:23]=[CH:22][C:21]([I:24])=[CH:20][CH:19]=1>>[CH2:3]([C:21]1[CH:22]=[CH:23][C:18]([Br:17])=[CH:19][CH:20]=1)[CH:2]=[CH2:1].[CH2:5]([Sn:4]([I:24])([CH2:13][CH2:14][CH2:15][CH3:16])[CH2:9][CH2:10][CH2:11][CH3:12])[CH2:6][CH2:7][CH3:8]
|
Name
|
tetrakistriphenylphosphine palladium(0)
|
Quantity
|
1.976 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10.6 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)[Sn](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
9.68 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)I
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
filled glove box
|
Type
|
CUSTOM
|
Details
|
transferred to a Schlenk
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
degassed 1,4-dioxane
|
Type
|
CUSTOM
|
Details
|
to yield a yellow reaction mixture that darkened to orange as the reaction
|
Type
|
CUSTOM
|
Details
|
showed that reaction
|
Type
|
FILTRATION
|
Details
|
filtered through Celite (rinsing with hexanes)
|
Type
|
CUSTOM
|
Details
|
resulting solution
|
Type
|
WASH
|
Details
|
washed with both hexanes and water
|
Type
|
CUSTOM
|
Details
|
to remove PPh3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Then the organic portion was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CUSTOM
|
Details
|
through Celite and removal of the solvent
|
Type
|
CUSTOM
|
Details
|
in a rotary evaporator at <75° C.
|
Type
|
CUSTOM
|
Details
|
yielded an orange oil
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1=CC=C(C=C1)Br
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)[Sn](CCCC)(CCCC)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |